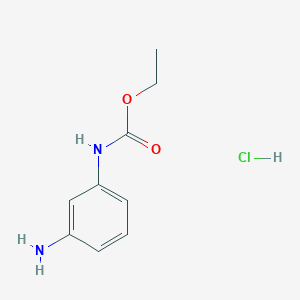

Ethyl (3-aminophenyl)carbamate hydrochloride

Vue d'ensemble

Description

Ethyl (3-aminophenyl)carbamate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 . It is a solid substance and is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(OCC)NC1=CC=CC(N)=C1.Cl . This indicates that the molecule contains an ethyl carbamate group attached to a 3-aminophenyl group, and it is in the form of a hydrochloride salt . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, carbamates are generally known to be involved in a variety of chemical reactions. For instance, they can be hydrolyzed to yield amines and carbon dioxide .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 216.67 . The compound is a hydrochloride salt, which suggests it is likely soluble in water .Applications De Recherche Scientifique

Formation and Detection in Food and Beverages

Ethyl carbamate, also known as urethane, is a compound found in fermented foods and beverages. While it occurs naturally in small quantities, its presence has raised health concerns due to its genotoxic and carcinogenic properties in various species. The production of ethyl carbamate involves several chemical mechanisms, primarily from urea and proteins like citrulline during fermentation, or from cyanide and hydrocyanic acid. Detection of ethyl carbamate in foods and beverages involves sophisticated analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Research has also focused on devising methods to reduce the content of ethyl carbamate in alcoholic beverages to mitigate its health risks. These include optimizing production practices and employing enzymatic, physicochemical, or chemical methods to abate ethyl carbamate precursors (Weber & Sharypov, 2009; Gong-ling, 2009).

Interactions with Ethanol and Carcinogenicity

The carcinogenicity of ethyl carbamate seems to be influenced by its interactions with ethanol. Urethane, when metabolized, follows a pathway involving cytochrome P-450-catalyzed oxidation to vinyl carbamate and vinyl carbamate epoxide, which further interacts with DNA to form adducts. Ethanol consumption can modulate this metabolic pathway by inducing or inhibiting certain cytochrome P-450 isoforms, thereby potentially affecting the carcinogenicity of ethyl carbamate. This complex interplay suggests that chronic ethanol consumption might influence the activation of urethane and its subsequent carcinogenic effects, though the exact mechanisms and implications of these interactions require further investigation (Benson & Beland, 1997).

Pharmacological and Biochemical Interactions

Ethyl carbamate interacts with biological systems in significant ways. It has been used as an anesthetic in laboratory animals and has shown antineoplastic properties. The compound is genotoxic and has been linked to the development of pulmonary adenomas and various other neoplasms in animal models. The safety of urethane, especially concerning laboratory personnel, has been questioned due to its carcinogenic effects observed in animal studies. The compound's pharmacological and biochemical interactions highlight the necessity for careful handling and further research into its effects (Field & Lang, 1988).

Carbamate Pesticides and Environmental Impact

Carbamate pesticides, a category to which ethyl carbamate may be related, have been linked to various environmental and health concerns. These pesticides are used broadly in agriculture and have been associated with increased risks of non-Hodgkin lymphoma among farmers. The degradation of carbamate pesticides in the environment involves complex processes like hydrolysis, biolysis, and photolysis, leading to concerns about their persistence and impact on human health and the ecosystem (Zheng et al., 2001; Smith & Bucher, 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl N-(3-aminophenyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)11-8-5-3-4-7(10)6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFTYUPBCCAAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

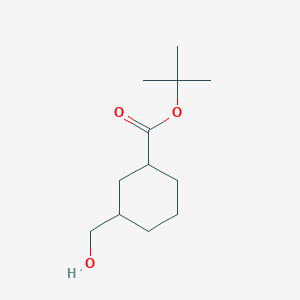

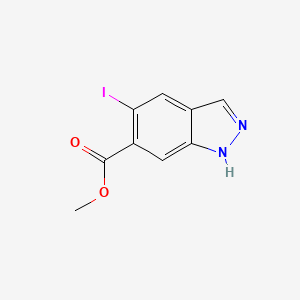

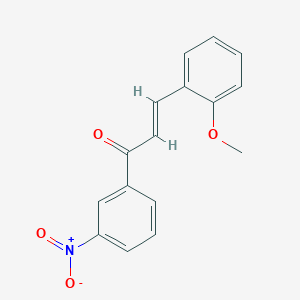

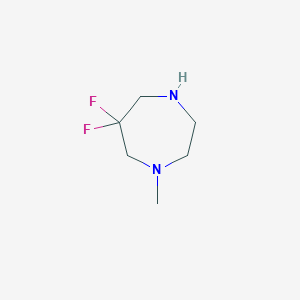

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092276.png)

![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B3092296.png)

![8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3092307.png)